N-benzyl-N-(4-methylbenzyl)ethanamine
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name N-benzyl-N-(4-methylbenzyl)ethanamine derives from its ethanamine core, where two benzyl groups—one substituted with a methyl group at the para position—are attached to the nitrogen atom. The systematic naming follows these rules:
- The parent chain is ethanamine (a two-carbon amine).
- Substituents on the nitrogen are prioritized alphabetically: benzyl (C₆H₅CH₂–) and 4-methylbenzyl (4-CH₃C₆H₄CH₂–).
- The prefix N- denotes substitution on the nitrogen atom.
Alternative names include N-benzyl-N-[(4-methylphenyl)methyl]ethanamine and N-benzyl-N-(p-tolylmethyl)ethylamine. The CAS Registry Number 827333-24-4 uniquely identifies this compound.
Molecular Topology and Bonding Characteristics
Structural Features
- The ethanamine backbone (CH₂CH₂N) connects two aromatic groups: a benzyl (C₆H₅CH₂–) and a 4-methylbenzyl (4-CH₃C₆H₄CH₂–).
- The nitrogen atom adopts a trigonal pyramidal geometry with bond angles approximating 107°, typical of tertiary amines.
Bond Distances (Theoretical Estimates):
| Bond Type | Length (Å) |
|---|---|
| C–N | 1.45 |
| C–C (aromatic) | 1.39 |
| C–CH₃ | 1.51 |
The methyl group on the 4-methylbenzyl substituent introduces slight steric hindrance, affecting rotational freedom around the C–N bond.
Substituent Effects of 4-Methylbenzyl and Benzyl Groups
Electronic Effects
Steric Effects
Comparative Analysis with Structurally Analogous Tertiary Amines
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Steric Demand : Tribenzylamine’s three benzyl groups result in higher steric hindrance than this compound.
- Basicity : this compound is less basic than dibenzylamine due to the electron-donating methyl group offsetting resonance effects.
- Symmetry : Unlike symmetrical analogs like tribenzylamine, the asymmetric substitution in this compound allows for chiral resolution under specific conditions.
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzyl-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(13-16-7-5-4-6-8-16)14-17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
MLWOJFNGMQEFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is the most widely used method for synthesizing N-benzyl-N-(4-methylbenzyl)ethanamine. This two-step process involves:
- Imine Formation : Condensation of benzaldehyde derivatives (e.g., 4-methylbenzaldehyde) with a primary amine (e.g., ethanamine or N-(4-methylbenzyl)ethanamine) to form an imine intermediate.
- Catalytic Hydrogenation : Reduction of the imine to the corresponding amine using hydrogen gas and a transition metal catalyst.
Key Advantages :
- Avoids multiple alkylation challenges associated with direct amine alkylation.
- Enables high stereochemical control when chiral amines are used.
Mechanistic Overview :
$$ \text{RCHO} + \text{RNH}2 \rightarrow \text{RCH=NH} + \text{H}2\text{O} \rightarrow \text{RCH}2\text{NH}2 $$
where R = 4-methylbenzyl and R' = benzyl.
Catalytic Hydrogenation of Imines
The hydrogenation step is critical for achieving high yields. Patented methods emphasize the use of water-miscible solvents (e.g., methanol, ethanol) and heterogeneous catalysts (e.g., Pd/C, Raney Ni) to facilitate efficient hydrogen transfer.
Example Reaction :
$$ \text{Benzaldehyde} + \text{N-(4-Methylbenzyl)ethanamine} \xrightarrow{\text{Pd/C, H}_2} \text{this compound} $$
Reaction Conditions and Optimization
Solvent Selection
Water-miscible solvents are preferred to avoid azeotropic distillation steps. Methanol and ethanol are optimal due to their compatibility with catalysts and reaction kinetics.
| Solvent | Advantages | Limitations |
|---|---|---|
| Methanol | High solubility of reactants, efficient hydrogen transfer | Limited thermal stability >40°C |
| Ethanol | Lower volatility, suitable for higher temperatures | Slower reaction kinetics |
Catalyst Systems
Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) dominate due to their high activity and selectivity. Nickel and platinum catalysts are less common but viable alternatives.
| Catalyst | Loading (%) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 0.5–2.0 | 20–30 | 1–5 | >90 |
| Raney Ni | 5.0–10.0 | 40–60 | 10–25 | 70–85 |
Kinetics and Mechanistic Insights
Hammett Study of Substituent Effects
Electron-donating groups (e.g., -CH₃) on the benzaldehyde enhance imine formation rates, while electron-withdrawing groups (e.g., -Cl) reduce reactivity.
| Substituent | Relative Rate (kH/kD) |
|---|---|
| -CH₃ (4-methyl) | 2.0 |
| -H (unsubstituted) | 1.0 |
| -Cl (4-chloro) | 0.5 |
Isotope Effects
Deuterium substitution at the α-position of benzaldehyde (benzyl alcohol-α,α-d₂) slows the reaction rate by a factor of 2.0, confirming a primary kinetic isotope effect (KIE) and a rate-determining step involving C–H bond cleavage.
$$ \text{k}H/\text{k}D = 2.0 $$
Alternative Methods and Challenges
Direct Alkylation
Direct alkylation of primary amines with benzyl halides is less favored due to competing dialkylation and poor stereocontrol.
Side Reactions and Byproducts
- Over-Hydrogenation : Excess H₂ may reduce aromatic rings, but this is mitigated by low-pressure conditions (1–5 bar).
- Solvent Dehydration : Methanol may act as a proton donor, but catalysts like Pd/C tolerate trace water.
Industrial-Scale Considerations
Continuous Flow Processes
Fixed-bed reactors with Pd/C catalysts enable scalable production, as demonstrated in patented examples.
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield (%) | 85–95 | 90–98 |
| Throughput | Low | High |
| Cost | Moderate | Lower (energy efficiency) |
Purification
Post-reaction purification involves filtration (removing catalyst) and vacuum distillation or crystallization to isolate the target amine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N-(4-methylbenzyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or 4-methylbenzyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Chemistry: N-benzyl-N-(4-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may be explored for its activity against various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. It may also be used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between N-benzyl-N-(4-methylbenzyl)ethanamine and selected analogues:
Electronic and Steric Effects
- This compound : The 4-methyl group on the benzyl ring is electron-donating, increasing the nitrogen's basicity compared to electron-withdrawing substituents (e.g., halogens in NBOMe compounds) .
- 25X-NBOMe Series : Halogen (I, Br, Cl) and methoxy groups on the phenyl ring enhance receptor binding affinity (e.g., serotonin 5-HT₂A agonism), leading to psychoactive effects .
Pharmacological Activity
- NBOMe Derivatives: Highly potent hallucinogens with EC₅₀ values in the nanomolar range. 25I-NBOMe, for example, has been linked to fatal intoxications due to overdose .
- This compound: No reported psychoactivity or toxicity in the provided evidence, suggesting divergent applications (e.g., intermediates in organic synthesis) .
Physicochemical Comparisons
| Property | This compound | 25I-NBOMe | N-Benzyl-2-(4-bromophenyl)ethanamine |
|---|---|---|---|
| Lipophilicity (LogP) | High (aromatic substituents) | Very high | Moderate (polar Br substituent) |
| Aqueous Solubility | Low | Extremely low | Low |
| Thermal Stability | Stable | Degrades at high temps | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
